

# Understanding the Function of DGAT1 in the Small Intestine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Dat-IN-1  |           |
| Cat. No.:            | B12376092 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme located in the endoplasmic reticulum (ER) that catalyzes the final and committed step in triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1][2] In the small intestine, DGAT1 is the most highly expressed of the two DGAT isoforms and plays a pivotal role in the absorption and metabolic fate of dietary fats.[3][4] Its function extends beyond simple TG synthesis, influencing chylomicron assembly, lipid storage, and systemic energy homeostasis. This guide provides an in-depth examination of DGAT1's function within the enterocytes of the small intestine, its systemic implications, and the experimental methodologies used to study it.

# **Core Functions of DGAT1 in Enterocytes**

The absorption of dietary fat is a highly efficient process mediated by the small intestine's absorptive cells, the enterocytes.[5][6] DGAT1 is a central player in this process, directing the newly absorbed fatty acids and monoacylglycerols toward either immediate secretion or temporary storage.

1. Triglyceride Synthesis and Dietary Fat Absorption: Following digestion in the intestinal lumen, free fatty acids and monoacylglycerols are taken up by enterocytes.[5] Inside the cell, they are re-esterified back into TGs at the ER membrane. DGAT1, along with the isoform

## Foundational & Exploratory





DGAT2, catalyzes the final step of this re-synthesis.[5][6] While DGAT1 is highly expressed, studies on DGAT1-deficient (Dgat1-/-) mice have surprisingly shown that it is not essential for the quantitative absorption of dietary fat, as fecal fat content remains normal even on a high-fat diet.[1][7][8] However, its absence leads to a significant delay in the rate of TG absorption and chylomicron secretion.[7][9][10] This suggests that other enzymes, such as DGAT2, can compensate for the lack of DGAT1 to ensure complete fat absorption, albeit at a slower pace.

- 2. Role in Chylomicron (CM) Assembly and Secretion: Newly synthesized TGs are packaged into large lipoprotein particles called chylomicrons (CMs) for secretion into the lymphatic system and eventually the bloodstream.[1] DGAT1 appears to preferentially synthesize TG destined for secretion via chylomicrons.[1] Evidence for this comes from Dgat1-/- mice, which exhibit a reduced postprandial (post-meal) triglyceride response and secrete smaller chylomicrons at a reduced rate.[5][9] Conversely, intestine-specific overexpression of DGAT1 does not significantly increase the rate of TG secretion compared to wild-type mice but does result in less TG storage within the enterocyte.[1][5] This indicates DGAT1's primary role is to efficiently channel dietary lipids into the secretory pathway.
- 3. Role in Cytoplasmic Lipid Droplet (CLD) Formation: When dietary fat intake is high, excess TGs can be temporarily stored within enterocytes in cytoplasmic lipid droplets (CLDs).[6] In the absence of DGAT1, enterocytes accumulate abnormally high levels of TG in these CLDs, particularly when challenged with a high-fat diet.[1][6][7] This suggests that when the primary secretion pathway catalyzed by DGAT1 is unavailable, the TG synthesized by other enzymes (like DGAT2) is shunted towards storage.[1][5] This accumulation in Dgat1-/- mice is also linked to dysregulated lipophagy, the process of mobilizing CLDs for eventual secretion, pointing to a disruption in lysosome function.[6][11]
- 4. Distinct Roles of DGAT1 and DGAT2: While both enzymes catalyze the same reaction, evidence supports a model where DGAT1 and DGAT2 have distinct, non-redundant roles in enterocytes.[5]
- DGAT1 preferentially synthesizes TG for secretion on chylomicrons. Overexpression of DGAT1 leads to increased TG within the ER lumen but not a significant change in secreted CMs, suggesting it supports the synthesis of TAG-rich CMs.[5][12]



 DGAT2 appears to synthesize TG for both nascent CMs and CLDs.[5][12] Overexpression of DGAT2 increases intestinal TG secretion rates, contributing to postprandial hypertriglyceridemia.[5]

This functional coordination allows enterocytes to dynamically regulate the fate of dietary fat based on metabolic needs.[5]

# Systemic Metabolic Impact of Intestinal DGAT1

The function of DGAT1 within the intestine has profound consequences for whole-body energy metabolism.

- 1. Energy Homeostasis and Diet-Induced Obesity: Global Dgat1-/- mice are famously resistant to diet-induced obesity, a phenotype linked to increased energy expenditure.[13][14][15] Crucially, re-expressing DGAT1 only in the intestine of these mice reverses this resistance, making them susceptible to obesity and hepatic steatosis.[1][15] This demonstrates that the intestinal DGAT1-mediated delay in fat absorption and the subsequent metabolic signaling are primary drivers of the lean phenotype. Pharmacological inhibition of DGAT1 has also been shown to reduce energy intake in rats fed a high-fat diet, possibly by enhancing intestinal fatty acid oxidation.[16]
- 2. Cholesterol Metabolism and Atherosclerosis: Intestinal DGAT1 deficiency also impacts cholesterol homeostasis. Both genetic deletion and pharmacological inhibition of DGAT1 lead to significantly decreased cholesterol absorption.[15] In mouse models of atherosclerosis (ApoE-/-), specific deletion of DGAT1 in the intestine markedly reduces atherosclerotic lesion size and improves plaque stability.[2] This is attributed to a reduced systemic cholesterol burden resulting from lower dietary cholesterol absorption and increased cholesterol elimination.[2]
- 3. Regulation of Gut Hormones: Inhibition of intestinal DGAT1 modulates the secretion of key gut hormones involved in energy homeostasis. Following a lipid challenge, DGAT1 deficiency or inhibition leads to increased circulating levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), both of which are anorectic hormones that promote satiety and improve glucose tolerance.[17] This hormonal response may contribute to the reduced food intake and beneficial metabolic effects observed with DGAT1 inhibition.[16][17]



# **Quantitative Data Summary**

The following tables summarize key quantitative findings from studies on various mouse models, illustrating the impact of modulating intestinal DGAT1 function.

Table 1: Effects of DGAT1 Manipulation on Postprandial Lipids and Intestinal Triglycerides

| Parameter                                      | Wild-Type (WT)       | Dgat1-/-<br>(Global<br>Knockout)           | Dgat1IntONLY<br>(Intestine-Only<br>Expression) | Reference |
|------------------------------------------------|----------------------|--------------------------------------------|------------------------------------------------|-----------|
| Peak Plasma<br>TG after Olive<br>Oil Challenge | Normal Peak<br>at 2h | Reduced/Delay<br>ed Peak                   | Restored to<br>WT levels                       | [1]       |
| Enterocyte TG<br>Storage (High-<br>Fat Diet)   | Moderate CLDs        | Abnormally High<br>Accumulation in<br>CLDs | Reduced<br>Storage vs.<br>Dgat1-/-             | [1]       |
| Chylomicron<br>Size                            | Normal               | Smaller                                    | -                                              | [2][5]    |

| Quantitative Fat Absorption (%) | >95% | >95% (Normal) | >95% (Normal) |[1] |

Table 2: Systemic Effects of Intestinal DGAT1 Modulation in Mice on a High-Fat Diet



| Parameter             | Wild-Type (WT) | Dgat1-/-<br>(Global<br>Knockout) | Dgat1IntONLY<br>(Intestine-Only<br>Expression) | Reference |
|-----------------------|----------------|----------------------------------|------------------------------------------------|-----------|
| Body Weight<br>Gain   | Susceptible    | Resistant                        | Susceptible<br>(Reversed<br>Resistance)        | [1][15]   |
| Hepatic<br>Steatosis  | Susceptible    | Resistant                        | Susceptible<br>(Reversed<br>Resistance)        | [1][14]   |
| Insulin Sensitivity   | Normal/Reduced | Enhanced                         | -                                              | [13][14]  |
| Energy<br>Expenditure | Normal         | Increased                        | -                                              | [14][15]  |

| Cholesterol Absorption | Normal | Significantly Decreased | - |[2][15] |

## **Key Experimental Protocols**

Detailed methodologies are critical for studying DGAT1 function. Below are protocols for key assays.

1. Protocol: In Vitro DGAT1 Enzyme Activity Assay

This protocol measures the enzymatic activity of DGAT1 in cell lysates or microsomal fractions by quantifying the incorporation of a labeled substrate into triglyceride.

- Objective: To determine the rate of TG synthesis catalyzed by DGAT1.
- Principle: Cell lysates containing DGAT1 are incubated with DAG and a radiolabeled ([14C]) or fluorescently-labeled (NBD) fatty acyl-CoA. The labeled TG product is then separated from the substrate via thin-layer chromatography (TLC) and quantified.
- Methodology:
  - Lysate/Microsome Preparation: Harvest cells (e.g., HEK293T cells overexpressing
     DGAT1, or intestinal mucosal scrapings) and lyse by sonication in an ice-cold buffer (e.g.,

## Foundational & Exploratory





250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).[18] Microsomal fractions can be prepared by differential centrifugation. Determine protein concentration using a standard BCA or Bradford assay.

- Inhibitor Pre-incubation (Optional): To distinguish DGAT1 from DGAT2 activity, pre-incubate a portion of the lysate with a selective DGAT2 inhibitor (e.g., 25 μM PF-06424439) on ice for 30 minutes.[18] Similarly, a DGAT1 inhibitor (e.g., 5 μM A922500 or T863) can be used as a negative control.[19][20]
- Reaction Mixture Preparation: Prepare a reaction mixture containing:
  - 100 mM Tris-HCl (pH 7.4-7.5)[18][19]
  - 25 mM MgCl<sub>2</sub>[18][19]
  - 0.625 mg/mL delipidated BSA[18][19]
  - 200 μM 1,2-diacylglycerol (DAG)[18][19]
  - 50 μM Oleoyl-CoA containing [14C]oleoyl-CoA as a tracer (e.g., 0.2 μCi).[18]
- Enzymatic Reaction: Initiate the reaction by adding 10-20 µg of lysate/microsomal protein to the reaction mixture in a final volume of 200 µL. Incubate at 37°C with gentle agitation for 15-30 minutes.[18][19]
- Lipid Extraction: Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v).[19]
   [21] Add phosphoric acid or water to induce phase separation. Vortex and centrifuge briefly.
- Thin-Layer Chromatography (TLC): Carefully collect the lower organic phase. Spot the
  extracted lipids onto a silica TLC plate. Develop the plate using a solvent system such as
  hexane:ethyl ether:acetic acid (80:20:1, v/v/v).[21]
- Quantification: Visualize lipid spots using iodine vapor. Scrape the silica corresponding to
  the TG band into a scintillation vial. Add scintillation fluid and quantify the radioactivity
  using a scintillation counter.[20] For fluorescent assays, scan the plate with a fluorescence
  imager.[22] Normalize activity to protein concentration and reaction time.

## Foundational & Exploratory





2. Protocol: In Vivo Dietary Fat Absorption and Postprandial Triglyceride Response

This protocol assesses the rate of intestinal fat absorption by measuring the appearance of triglycerides in the plasma after an oral lipid challenge.

- Objective: To evaluate the impact of DGAT1 deficiency or inhibition on the rate of chylomicron secretion and clearance in a living animal.
- Principle: After a period of fasting, mice are given an oral gavage of oil. Blood is collected at timed intervals to measure the resulting plasma triglyceride excursion, which reflects the balance of intestinal absorption and systemic clearance.
- Methodology:
  - Animal Preparation: Use age- and sex-matched mice (e.g., C57BL/6J wild-type vs. intestine-Dgat1-/-). Fast the animals for 4-6 hours prior to the experiment to lower baseline plasma TG levels.[1][2]
  - Inhibitor Administration (for pharmacological studies): If testing an inhibitor, administer the
    compound by oral gavage at a predetermined dose (e.g., 30 mg/kg) 30-60 minutes before
    the lipid challenge.[17][21] The vehicle group should receive the corresponding vehicle
    control.
  - Baseline Blood Collection (t=0): Collect a small volume of blood (~20-30 μL) from the tail vein or saphenous vein to establish the baseline plasma TG concentration.
  - Lipid Challenge: Administer a bolus of olive oil or corn oil (e.g., 10 μL/g body weight, or a fixed 200 μL volume) via oral gavage.[1][5]
  - Serial Blood Sampling: Collect blood samples at subsequent time points, typically 1, 2, 4, and 8 hours post-gavage.[1] Collect blood into EDTA- or heparin-coated tubes to prevent coagulation.
  - Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.



- Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercially available colorimetric assay kit.
- Data Analysis: Plot the plasma TG concentration against time for each group. Calculate the Area Under the Curve (AUC) to quantify the total postprandial lipid excursion.
   Compare the results between groups using appropriate statistical tests (e.g., t-test or ANOVA).

# **Visualizations: Pathways and Workflows**

1. DGAT1-Mediated Triglyceride Synthesis in Enterocytes



Click to download full resolution via product page



Caption: Role of DGAT1 in directing dietary fat towards secretion or storage in enterocytes.

#### 2. Experimental Workflow: Assessing a DGAT1 Inhibitor





#### Click to download full resolution via product page

Caption: Standard workflow to test the efficacy of a DGAT1 inhibitor on postprandial lipemia.

3. Systemic Consequences of Intestinal DGAT1 Deficiency



#### Click to download full resolution via product page

Caption: Logical flow from intestinal DGAT1 deficiency to systemic metabolic benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Intestine-specific expression of acyl CoA:diacylglycerol acyltransferase 1 reverses resistance to diet-induced hepatic steatosis and obesity in Dgat1-/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestine-specific DGAT1 deficiency improves atherosclerosis in apolipoprotein E knockout mice by reducing systemic cholesterol burden PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal Failure and Aberrant Lipid Metabolism in Patients With DGAT1 Deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 DEFICIENCY DISRUPTS LYSOSOME FUNCTION IN ENTEROCYTES DURING DIETARY FAT ABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT1 is not essential for intestinal triacylglycerol absorption or chylomicron synthesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DGAT enzymes and triacylglycerol biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. DGAT1 deficiency disrupts lysosome function in enterocytes during dietary fat absorption
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats PMC [pmc.ncbi.nlm.nih.gov]







- 17. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial -PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 22. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the Function of DGAT1 in the Small Intestine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376092#understanding-the-function-of-dgat1-in-the-small-intestine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com